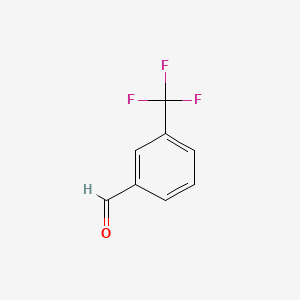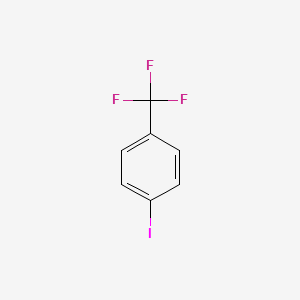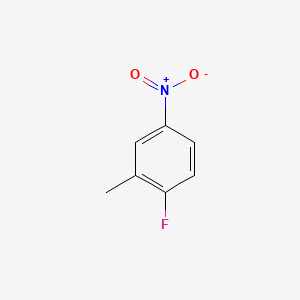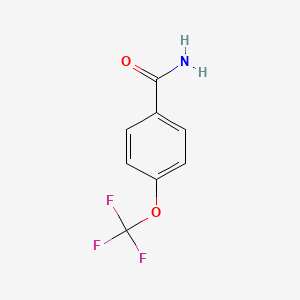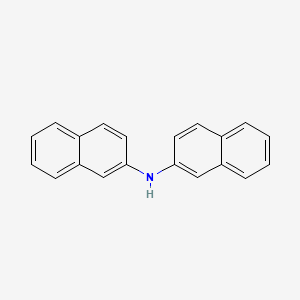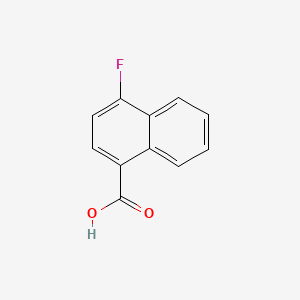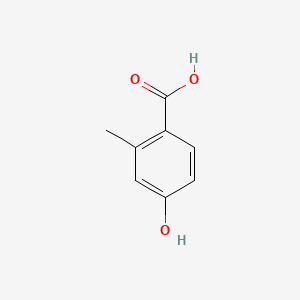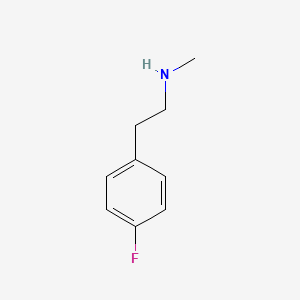
2-(4-fluorophenyl)-N-methylethanamine
説明
The compound "2-(4-fluorophenyl)-N-methylethanamine" is a fluorinated aromatic amine that is structurally related to compounds that have been synthesized and studied for their interactions with dopamine receptors and other biological activities. The presence of the fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.
Synthesis Analysis
The synthesis of related fluorinated aromatic amines has been reported in the literature. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating that similar starting materials and synthetic routes could potentially be applied to synthesize "2-(4-fluorophenyl)-N-methylethanamine" . Additionally, the synthesis of other fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, has been developed using methods like cross-coupling reactions and diazotization, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds can be characterized using various spectroscopic techniques. For instance, a related compound, N,N'-diphenyl-N,N'-bis(2-fluorophenyl)-1,1'-biphenyl-4,4'-diamine, was synthesized and its structure was elucidated using crystallography, showing a linear centrosymmetric framework . This suggests that "2-(4-fluorophenyl)-N-methylethanamine" could also be structurally characterized using similar methods to determine its conformation and electronic distribution.
Chemical Reactions Analysis
Fluorinated aromatic amines can participate in various chemical reactions. The presence of the fluorine atom can influence the reactivity of the compound, as seen in the synthesis of hybrid molecules like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, which was obtained from a reaction between amphetamine and flurbiprofen . This indicates that "2-(4-fluorophenyl)-N-methylethanamine" may also be used as a building block in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often influenced by the presence of the fluorine atom. For example, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . While the specific properties of "2-(4-fluorophenyl)-N-methylethanamine" are not directly reported, it can be inferred that the fluorine atom would impart similar characteristics of increased lipophilicity and potential for strong interactions with biological targets, as seen in the binding affinities of related compounds for dopamine receptors .
科学的研究の応用
-
Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex
- Method : The compound was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra. The aggregation behavior of this compound was investigated in different solvents and concentrations in CHCl 3 .
- Results : The compound did not show any aggregations. It gave the highest fluorescence quantum yield in CHCl 3 and the lowest fluorescence quantum yield in DMSO .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, including those with a fluorophenyl group, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : It was found that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide Derivatives
- Application : 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of these derivatives .
- Method : The specific synthetic pathway would depend on the exact structure of the desired derivative .
- Results : The synthesized derivatives could potentially have various biological activities .
-
Inclusion Complexes of β-Cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium Dichloride
-
Synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide Derivatives
- Application : 4-Fluorophenylacetonitrile is used as a starting reagent in the synthesis of these derivatives .
- Method : The specific synthetic pathway would depend on the exact structure of the desired derivative .
- Results : The synthesized derivatives could potentially have various biological activities .
-
Inclusion Complexes of β-Cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium Dichloride
Safety And Hazards
Based on the available data, “2-(4-fluorophenyl)-N-methylethanamine” may pose certain hazards. It is recommended to handle this compound with appropriate safety measures. It is advised not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
The future research directions for “2-(4-fluorophenyl)-N-methylethanamine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
特性
IUPAC Name |
2-(4-fluorophenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPDSPIVAMJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276226 | |
| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-methylethanamine | |
CAS RN |
459-28-9 | |
| Record name | p-Fluoro-N-methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-fluorophenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(4-fluorophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUORO-N-METHYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3YJB6ELXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

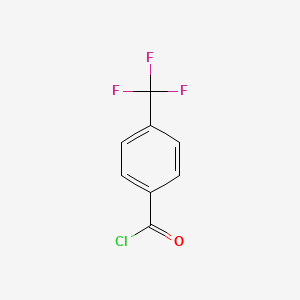
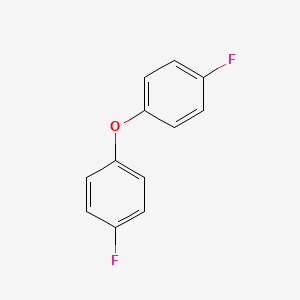

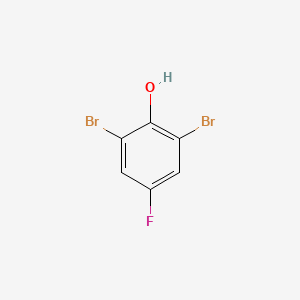
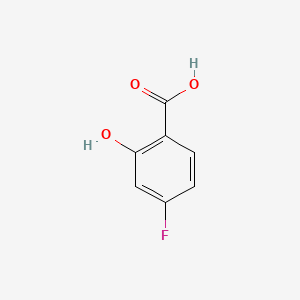
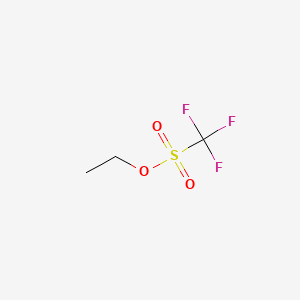
![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)
